2,4-D-Methyl

Description

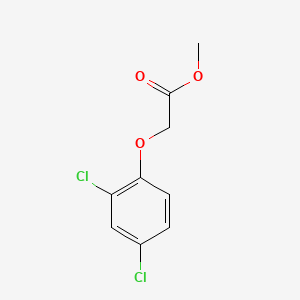

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIGZMADSFQMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041349 | |

| Record name | 2,4-D-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 2,4-D-methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0023 [mmHg] | |

| Record name | 2,4-D-methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1928-38-7, 2176-70-7 | |

| Record name | 2,4-D methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-D-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG8721Q1O5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

mechanism of action of 2,4-D-Methyl as a synthetic auxin

An In-depth Technical Guide to the Mechanism of Action of 2,4-D-Methyl as a Synthetic Auxin

Abstract

2,4-Dichlorophenoxyacetic acid (2,4-D) was one of the first synthetic auxins developed and remains a cornerstone of modern agriculture for selective broadleaf weed control.[1][2] This guide provides a detailed examination of the mechanism of action of its methyl ester derivative, this compound. We will dissect the molecular journey of this compound from its application and cellular uptake to its ultimate role in inducing phytotoxicity. This document explores the perception of the active compound by the core auxin signaling machinery, the subsequent signal transduction cascade, and the downstream physiological and metabolic events that culminate in the death of susceptible plants. Methodologies for studying these processes are detailed, offering researchers a framework for investigating synthetic auxin action.

Introduction: The Genesis of a Synthetic Hormone

Natural auxins, with Indole-3-acetic acid (IAA) as the principal form, are phytohormones that regulate nearly every aspect of plant growth and development.[3] Synthetic auxins like 2,4-D were engineered to mimic IAA but with a crucial difference: resistance to the plant's natural degradation pathways.[4] While natural IAA is rapidly turned over, synthetic auxins persist, leading to a continuous and overwhelming hormonal stimulation that becomes lethal.[4]

2,4-D is commonly formulated as salts or esters to improve its handling and application properties.[5] The methyl ester form, this compound, is particularly effective in foliar applications due to its lipophilic nature, which enhances its penetration of the plant cuticle.[5] Once inside the plant tissue, the ester is rapidly hydrolyzed to the active 2,4-D acid form, which then initiates the herbicidal action.

The Molecular Mechanism: From Perception to Lethal Overload

The herbicidal effect of 2,4-D is not a result of simple toxicity but a hijacking of the plant's own growth regulation system. The process can be understood as a multi-stage molecular cascade.

Cellular Uptake and Activation

As an ester, this compound readily crosses the waxy cuticle of plant leaves. Inside the cell, esterases cleave the methyl group, releasing the 2,4-D acid. This active form mimics IAA, the natural auxin, and becomes a substrate for the cell's auxin perception and signaling machinery.[5][6]

The Core Signaling Complex: A Tale of Co-Receptors

The central dogma of auxin signaling revolves around a co-receptor complex. At low auxin concentrations, transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), the transcription factors that activate auxin-responsive genes.

The key players in auxin perception are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[7] These proteins are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. 2,4-D acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein and stabilizing its interaction with an Aux/IAA repressor protein.[8][9] This creates a stable TIR1/AFB-Auxin-Aux/IAA co-receptor complex.[7][9]

dot

Caption: Core Auxin Signaling Pathway Activation by 2,4-D.

Ubiquitination and Degradation

The formation of the co-receptor complex signals the SCF-TIR1/AFB E3 ligase to polyubiquitinate the Aux/IAA repressor. This tags the repressor for destruction by the 26S proteasome, a cellular machinery for protein degradation.[7] Because 2,4-D is not easily metabolized by the plant, it persistently promotes the degradation of Aux/IAA proteins.[4]

Uncontrolled Gene Expression

With the Aux/IAA repressors eliminated, the ARF transcription factors are free to activate the expression of a wide array of early auxin-responsive genes.[10] This rapid and sustained gene activation is the primary molecular insult caused by 2,4-D. The plant's cellular machinery is pushed into a state of uncontrolled and unsustainable growth.[11][12]

Downstream Consequences: A Cascade of Phytotoxicity

The massive upregulation of auxin-responsive genes triggers several interconnected physiological and metabolic disturbances that ultimately kill the plant.

Ethylene and Abscisic Acid (ABA) Biosynthesis

A primary downstream effect is the massive overproduction of the hormones ethylene and abscisic acid (ABA).[2][13] Key genes activated by ARFs include ACC SYNTHASE (ACS), the rate-limiting enzyme in ethylene biosynthesis, and 9-CIS-EPOXYCAROTENOID DIOXYGENASE (NCED), a key enzyme in ABA production.[10][13] The resulting hormonal imbalance contributes significantly to the observed symptoms, including epinasty (downward curling of leaves), senescence, and growth inhibition.[4][13]

Reactive Oxygen Species (ROS) Production

The hormonal chaos and metabolic overdrive induced by 2,4-D lead to the significant accumulation of Reactive Oxygen Species (ROS).[4][14] ROS, such as superoxide and hydrogen peroxide, cause widespread oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative stress is a key factor in the progression of senescence and programmed cell death.[14]

Physiological Manifestations

The combination of uncontrolled cell division and elongation, hormonal imbalance, and oxidative stress produces the classic symptoms of auxinic herbicide damage.[2] These include:

-

Epinasty and Stem Curling: Caused by differential growth rates in tissues.[4]

-

Vascular Tissue Disruption: Uncontrolled division of cells in the vascular tissues crushes the phloem and xylem, disrupting nutrient and water transport.[5][12]

-

Senescence and Necrosis: The plant's energy reserves are depleted, leading to tissue death.[1]

dot

Caption: Downstream Phytotoxic Cascade Induced by 2,4-D.

Experimental Protocols for Mechanism-of-Action Studies

Validating the mechanism of action for synthetic auxins like this compound involves a multi-faceted approach, from molecular interaction assays to whole-plant physiological studies.

Protocol: In Vitro Receptor Binding Assay (Surface Plasmon Resonance)

This protocol provides a framework for quantifying the binding affinity between the active 2,4-D acid and the TIR1 receptor.

Objective: To determine the kinetic parameters (KD) of the 2,4-D and TIR1 interaction.

Methodology:

-

Protein Expression & Purification: Express and purify recombinant TIR1 and a specific Aux/IAA protein (e.g., IAA7) from E. coli or an insect cell system.

-

Chip Preparation: Immobilize the purified TIR1 protein onto a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a dilution series of the Aux/IAA protein in a suitable running buffer. Prepare a separate series of the Aux/IAA protein pre-incubated with a constant, saturating concentration of 2,4-D acid.

-

SPR Analysis:

-

Inject the Aux/IAA dilution series over the immobilized TIR1 surface to measure the baseline interaction.

-

Inject the Aux/IAA + 2,4-D series over the surface. The presence of 2,4-D will stabilize the interaction, resulting in a different binding curve.

-

Regenerate the sensor surface between injections using a low pH buffer (e.g., glycine-HCl, pH 2.5).

-

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association (ka), dissociation (kd), and equilibrium dissociation constant (KD). A stronger interaction in the presence of 2,4-D confirms its role as a "molecular glue."[9]

Protocol: Gene Expression Analysis via RT-qPCR

This protocol measures the upregulation of early auxin-responsive genes following 2,4-D treatment.

Objective: To quantify the change in transcript levels of genes like GH3 or SAURs in response to 2,4-D.

Methodology:

-

Plant Material & Treatment: Grow susceptible seedlings (e.g., Arabidopsis thaliana) in liquid culture or on agar plates for 7-10 days. Apply this compound at a final concentration of 1-10 µM. Use a mock treatment (solvent only) as a control.

-

Time Course & Sampling: Harvest whole seedlings at various time points post-treatment (e.g., 0, 30, 60, 120 minutes). Immediately flash-freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a Trizol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

qPCR:

-

Set up qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and primers specific for target genes (e.g., GH3.1, IAA1) and a reference gene (e.g., ACTIN2).

-

Run the reaction on a qPCR instrument using a standard thermal cycling program.

-

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene and comparing to the time-zero control.[10]

Protocol: Root Elongation Inhibition Assay

This is a classic physiological assay to assess auxin activity and plant sensitivity.

Objective: To generate a dose-response curve for the inhibitory effect of 2,4-D on root growth.

Methodology:

-

Plate Preparation: Prepare sterile agar plates (e.g., 0.5x MS medium) containing a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM).

-

Seed Germination: Surface-sterilize seeds of a susceptible plant (e.g., Arabidopsis thaliana Col-0) and place them on a control plate. Stratify at 4°C for 2 days.

-

Seedling Transfer: After 4-5 days of growth under long-day conditions, transfer seedlings of uniform size to the treatment plates (one seedling per plate, vertically oriented).

-

Growth Measurement: Mark the position of the root tip at the time of transfer. Return plates to the growth chamber. After 3-5 days, scan the plates and measure the length of new root growth from the mark.

-

Data Analysis: Calculate the percent root growth inhibition for each concentration relative to the control. Plot the data and calculate the IC50 value (the concentration that causes 50% inhibition).[15]

dot

Caption: Experimental Workflow for 2,4-D Mechanism of Action Studies.

Data Presentation: Quantifying the Auxinic Effect

Quantitative data is crucial for comparing the activity of different synthetic auxins and understanding resistance mechanisms.

Table 1: Comparative Binding Affinities of Auxins to TIR1/AFB Co-Receptor Complexes

| Auxin Compound | Co-Receptor Complex | Method | Reported KD (nM) | Reference |

| IAA (Natural) | TIR1-IAA7 | SPR | ~20-60 | [9] |

| 2,4-D | TIR1-IAA7 | SPR | ~250 - 1000 | [9] |

| Picloram | AFB5-IAA7 | SPR | ~40-80 | [9] |

| 1-NAA | TIR1-IAA7 | SPR | ~113 | [9] |

Note: Affinities can vary significantly based on the specific TIR1/AFB and Aux/IAA proteins used in the assay.

Table 2: Representative Dose-Response Data for Arabidopsis Root Growth Inhibition

| 2,4-D Concentration (nM) | Mean Root Growth (% of Control) | Standard Deviation |

| 0 (Control) | 100 | 8.5 |

| 10 | 92 | 7.1 |

| 50 | 65 | 9.2 |

| 100 | 48 | 6.8 |

| 500 | 15 | 4.3 |

Conclusion and Future Directions

The mechanism of this compound is a well-defined process of hormonal mimicry and signal hijacking. Its efficacy stems from the conversion to the persistent 2,4-D acid, which then leverages the plant's own auxin signaling pathway to trigger a fatal cascade of uncontrolled gene expression, hormonal imbalance, and oxidative stress. The core of this action is the stabilization of the TIR1/AFB-Aux/IAA co-receptor complex, marking it as the primary target for this class of herbicides.

Future research continues to explore the nuances of this pathway. Key areas of investigation include understanding the structural basis for the selective binding of different synthetic auxins to different TIR1/AFB receptors and elucidating the complex cross-talk between auxin, ethylene, ABA, and ROS signaling pathways under herbicide stress. Furthermore, a deeper understanding of the metabolic pathways that confer tolerance in monocots and resistance in weeds is critical for the sustainable use of this important agricultural tool.[16][17]

References

- Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

- Chemeurope.com. 2,4-Dichlorophenoxyacetic acid. [Link]

- Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior. [Link]

- Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.

- Cultivar Magazine. (2025). 2,4-D. [Link]

- Ng, J. L., et al. (2015). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of Experimental Botany. [Link]

- National Pesticide Inform

- ResearchGate. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. [Link]

- National Pesticide Information Center. 2,4-D Technical Fact Sheet. [Link]

- Pubs.acs.org. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]

- Wiley Online Library. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]

- Torra, J., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science. [Link]

- ResearchGate. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]

- PubMed. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. [Link]

- Chen, J. & J. M. Jez. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. [Link]

- Bernat, P., et al. (2017). Elimination and detoxification of 2,4-D by Umbelopsis isabellina with the involvement of cytochrome P450. Bioresource Technology. [Link]

- Todd, J. C., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science. [Link]

- Jote, C. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.

- ResearchGate. (2024). Metabolism of 2,4‐D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. [Link]

- Semantic Scholar. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. [Link]

- D'Imperio, M., et al. (2024). Comparative Gene Expression following 2,4-D Treatment in Two Red Clover (Trifolium pratense L.) Populations with Differential Tolerance to the Herbicide. International Journal of Molecular Sciences. [Link]

- ResearchGate. (2015). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. [Link]

- Hayashi, K. (2021). Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors. In: Napier, R., ed. Plant Hormones. Methods in Molecular Biology. [Link]

- Semantic Scholar. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]

- ResearchGate. Auxins and Cytokinins in Plant Biology: Methods and Protocols. [Link]

- Compus.unl.edu. Signal Transduction | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. [Link]

- Van der Veen, J. W., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal. [Link]

- Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.

- Dehnert, G. K., et al. (2024). The impacts of 2,4-D herbicide DMA® 4 IVM on reproductive health and gene expression along the hypothalamic-pituitary-gonad-liver [HPGL] axis in the fathead minnow (Pimephales promelas). Chemosphere. [Link]

- Guo, J., et al. (2024). Role of TIR1/AFB family genes during grafting in Carya cathayensis. Frontiers in Plant Science. [Link]

- PubMed. (2024). The impacts of 2,4-D herbicide DMA® 4 IVM on reproductive health and gene expression along the hypothalamic-pituitary-gonad-liver [HPGL] axis in the fathead minnow (Pimephales promelas). [Link]

- Woodward, A. W. & B. Bartel. (2005). Auxin: Regulation, Action, and Interaction. Annals of Botany. [Link]

- Goggin, D. E., et al. (2016). 2,4-D resistance in wild radish: reduced herbicide translocation via inhibition of cellular transport. Journal of Experimental Botany. [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

- PubChem. This compound. [Link]

Sources

- 1. xtbg.ac.cn [xtbg.ac.cn]

- 2. 2,4-D - Cultivar Magazine [revistacultivar.com]

- 3. Auxin: Regulation, Action, and Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 12. 2,4-D Fact Sheet [npic.orst.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-D-Methyl CAS number and molecular weight

An In-depth Technical Guide to 2,4-D-Methyl Ester

Abstract

This technical guide provides a comprehensive overview of this compound Ester (methyl 2-(2,4-dichlorophenoxy)acetate), a significant synthetic auxin herbicide. The document details its fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. Furthermore, this guide explores its synthesis, mechanism of action at the molecular level, prevalent analytical methodologies for its detection and quantification, and its primary applications. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Core Chemical Identifiers and Properties

This compound Ester is the methyl ester derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide.[1] The esterification of 2,4-D modifies its physicochemical properties, influencing its environmental fate and biological activity.

| Property | Value | Source |

| CAS Number | 1928-38-7 | [2][3][4][5] |

| Molecular Weight | 235.06 g/mol | [2][4] |

| Molecular Formula | C₉H₈Cl₂O₃ | [2][3][4] |

| IUPAC Name | methyl 2-(2,4-dichlorophenoxy)acetate | [2] |

| Synonyms | 2,4-D methyl ester, Methyl (2,4-dichlorophenoxy)acetate, (2,4-Dichlorophenoxy)acetic acid, methyl ester | [3][4] |

Synthesis Pathway Overview

The synthesis of this compound Ester is typically achieved through the esterification of 2,4-Dichlorophenoxyacetic acid with methanol. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid. The process involves the protonation of the carboxylic acid group of 2,4-D, followed by nucleophilic attack by methanol, and subsequent dehydration to yield the methyl ester.

Caption: Conceptual workflow for the synthesis of this compound Ester.

Mechanism of Action: A Synthetic Auxin

This compound Ester functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). Upon absorption by the plant, the ester is hydrolyzed to the active acidic form, 2,4-D. This active form disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, tissue proliferation, and ultimately, plant death. The selective herbicidal activity against broadleaf weeds is attributed to differences in auxin transport, metabolism, and signaling pathways between monocots and dicots.

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound | C9H8Cl2O3 | CID 1488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-D methyl ester [webbook.nist.gov]

- 4. 2,4-D methyl ester (CAS 1928-38-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. ez.restek.com [ez.restek.com]

The Solubility Profile of 2,4-D-Methyl: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Solubility of 2,4-D-Methyl in Aqueous and Organic Media, Providing Essential Data and Methodologies for Scientific Applications.

Introduction

2,4-Dichlorophenoxyacetic acid methyl ester (this compound), a prominent member of the phenoxy herbicide family, is a widely utilized agricultural chemical for the selective control of broadleaf weeds.[1] Its efficacy and environmental fate are intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role. This technical guide offers a detailed exploration of the solubility of this compound in water and a range of common organic solvents. Understanding the solubility of this compound is critical for researchers, scientists, and professionals in drug development and environmental science for a variety of reasons, including formulation development, environmental modeling, and toxicological assessment. The lipophilic nature of 2,4-D esters, including the methyl ester, influences their interaction with biological membranes and their persistence in the environment.[2]

Physicochemical Properties of this compound Ester

A thorough understanding of the solubility of this compound necessitates a foundational knowledge of its key physicochemical characteristics. These properties govern its behavior in different solvent systems and its environmental distribution.

| Property | Value | Reference |

| Chemical Formula | C₉H₈Cl₂O₃ | [3] |

| Molecular Weight | 235.06 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | Approximately 119 °C | [4] |

| Vapor Pressure | 0.0023 mmHg | [3] |

| Log P (Octanol-Water Partition Coefficient) | 3.1 | [3] |

The relatively high Log P value indicates a preference for nonpolar environments, suggesting a lower solubility in water and higher solubility in organic solvents.

Solubility Profile of this compound Ester

The solubility of this compound is a critical parameter for its application and environmental impact. Due to its ester linkage, it is significantly less polar than its parent compound, 2,4-D acid. This results in a marked difference in its solubility characteristics.

Water Solubility

This compound is generally considered to have low solubility in water. Ester formulations of 2,4-D are described as being practically insoluble in water.[5][6] This low aqueous solubility is a key factor in its formulation as emulsifiable concentrates for agricultural use. It is important to note that the ester can undergo hydrolysis in aqueous environments, particularly under alkaline conditions, to form the more water-soluble 2,4-D acid.[7]

Solubility in Organic Solvents

In contrast to its limited solubility in water, this compound exhibits good solubility in a variety of organic solvents. This is a direct consequence of its less polar, esterified chemical structure. While specific quantitative data for this compound is not extensively available in publicly accessible literature, data for closely related short-chain esters like the ethyl and isopropyl esters, along with general statements about phenoxy esters, provide a strong indication of its solubility profile. The parent compound, 2,4-D acid, is also soluble in many organic solvents.[8]

The following table summarizes the available solubility information for this compound and related compounds. It is important to note that the solubility of solids is temperature-dependent. Where available, the temperature at which the solubility was determined is provided.

| Solvent | Compound | Solubility | Temperature | Reference |

| Water | This compound | Practically Insoluble | Not Specified | [5][6] |

| Methanol | 2,4-D-Dimethylammonium | >50 g/100 mL | 20 °C | [9] |

| Ethanol | 2,4-D Acid | 1250 g/kg | 20 °C | [10][11] |

| Acetone | 2,4-D-Dimethylammonium | Soluble | 20 °C | [9] |

| Dichloromethane | 2,4-D Acid | Soluble | Not Specified | [12] |

| Toluene | 2,4-D-Dimethylammonium | 0.165 g/100 mL | 20 °C | [9] |

| n-Hexane | 2,4-D-Dimethylammonium | 0.00357 g/100 mL | 20 °C | [9] |

| Aromatic Hydrocarbons | 2,4-D Ethyl Ester | Soluble | Not Specified | [5][6] |

| Alcohols | 2,4-D Isopropyl Ester | Soluble | Not Specified | [13] |

Note: Data for 2,4-D-Dimethylammonium and 2,4-D Acid are included to provide a comparative context for the expected solubility of this compound.

Experimental Protocol for Solubility Determination: The Flask Method (Adapted from OECD Guideline 105)

For researchers seeking to precisely quantify the solubility of this compound, the "Flask Method," as outlined in the OECD Guideline 105 for the Testing of Chemicals, is a robust and widely accepted approach.[14][15][16] This method is suitable for substances with solubilities above 10⁻² g/L.[15]

Principle

The flask method determines the saturation mass concentration of a substance in a solvent at a specific temperature. An excess of the solid solute is equilibrated with the solvent until saturation is reached. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound Ester: Analytical standard grade (≥98% purity).

-

Solvents: High-purity water (e.g., Milli-Q or equivalent) and analytical grade organic solvents.

-

Glass Flasks with Stoppers: Of appropriate volume (e.g., 50 mL or 100 mL).

-

Constant Temperature Bath or Shaker: Capable of maintaining the desired temperature ±0.5 °C.

-

Centrifuge or Filtration System: To separate undissolved solid (e.g., centrifuge with appropriate tubes, or syringe filters with a pore size of 0.45 µm or smaller).

-

Analytical Instrument: A validated method for the quantitative analysis of this compound, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[17][18][19][20][21]

-

Volumetric Glassware and Analytical Balance.

Step-by-Step Methodology

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[16] This helps in determining the appropriate amount of substance and solvent for the definitive test.

-

Preparation of Test System:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass flask.

-

Add a known volume of the chosen solvent to the flask.

-

Securely stopper the flask.

-

-

Equilibration:

-

Place the flask in a constant temperature bath or shaker set to the desired temperature (e.g., 20 °C or 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. The OECD 105 guideline suggests that for the flask method, equilibration is typically achieved within 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand at the test temperature to permit the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by either:

-

Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at a sufficient speed and duration to pellet the undissolved solid.

-

Filtration: Draw the saturated solution into a syringe and pass it through a suitable filter. It is crucial to ensure that the filter material does not adsorb the analyte.

-

-

-

Quantitative Analysis:

-

Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent if necessary to bring the concentration within the calibration range of the analytical method.

-

Analyze the sample using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Interpretation:

-

The solubility is reported as the mean of at least three replicate determinations. The results should be expressed in units of mass per volume (e.g., g/L or mg/mL).

-

Experimental Workflow Diagram

Figure 1: A schematic representation of the experimental workflow for determining the solubility of this compound using the flask method.

Implications of Solubility in Scientific Research and Development

The solubility of this compound has far-reaching implications across various scientific disciplines:

-

Formulation Science: In the agrochemical industry, the low water solubility of this compound necessitates its formulation as an emulsifiable concentrate. Understanding its solubility in different organic solvents is crucial for developing stable and effective formulations.

-

Environmental Fate and Transport: The solubility of this compound in water influences its mobility in soil and aquatic systems. Its partitioning between water and organic matter in soil is a key determinant of its potential for leaching into groundwater. The hydrolysis of the ester to the more soluble acid form is a critical transformation process in the environment.[7]

-

Toxicology and Ecotoxicology: The bioavailability of this compound to organisms is influenced by its solubility. Its lipophilicity, as indicated by its low water solubility and high Log P, suggests a potential for bioaccumulation in the fatty tissues of organisms.

-

Analytical Chemistry: Knowledge of the solubility of this compound is essential for developing analytical methods for its detection and quantification in various matrices. This includes selecting appropriate solvents for extraction and preparing standard solutions for calibration.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in water and organic solvents. While specific quantitative data for the methyl ester in a wide range of organic solvents remains an area for further investigation, the available information on related compounds and the general principles of solubility provide a strong framework for understanding its behavior. The detailed experimental protocol based on the OECD Guideline 105 offers a standardized approach for researchers to determine the solubility of this compound with high accuracy and reproducibility. A thorough understanding of the solubility of this important herbicide is indispensable for advancing research in formulation science, environmental monitoring, and toxicological assessment.

References

- Aero Agro Chemical. (n.d.). 2,4-D Ethyl Ester.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Phytosafe. (n.d.). OECD 105.

- Organisation for Economic Co-operation and Development. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for 2,4-D & Degradates Soil.

- Olson, K. L., et al. (2003). Quantification of 2,4-D on Solid-Phase Exposure Sampling Media by LC-MS-MS. Journal of Agricultural and Food Chemistry, 51(16), 4567–4573.

- Organisation for Economic Co-operation and Development. (1995). Test Guideline 105: Water Solubility.

- U.S. Environmental Protection Agency. (2015). Test Material: 2,4-D MRID: 49314202.

- Redman, A. D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 1-12.

- PubChem. (n.d.). 2,4-D Isopropyl Ester.

- Velkoska-Markovska, L., & Petanovska-Ilievska, B. (2016). Quantitative determination of 2,4-D in pesticides Monosan herbi and DMA-6. Journal of Agriculture, Food and Environment, 67(1), 61-68.

- Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).

- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).

- 24d.info. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D.

- AERU. (n.d.). 2,4-D-ethyl. University of Hertfordshire.

- PubChem. (n.d.). 2,4-D, propylene glycol butyl ether ester.

- Cheméo. (n.d.). Chemical Properties of 2,4-D methyl ester (CAS 1928-38-7).

- Food and Agriculture Organization of the United Nations. (1998). 2,4-D.

- NIST. (n.d.). 2,4-D methyl ester. NIST Chemistry WebBook.

- PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid.

- World Health Organization. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989).

- INCHEM. (n.d.). 4.10 2,4-D and its salts and esters (E).

- Restek. (n.d.). 2,4-D methyl ester.

- National Center for Biotechnology Information. (2020). Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).

- NIST. (n.d.). 2,4-D methyl ester Mass Spectrum.

- PubChem. (n.d.). 2,4-D-Dimethylammonium.

- PubChem. (n.d.). This compound.

- American Chemical Society. (2023). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society.

Sources

- 1. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 2. 24d.info [24d.info]

- 3. This compound | C9H8Cl2O3 | CID 1488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1928-38-7 CAS MSDS (this compound ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2,4-D Ethyl Ester – Suvochem Industries Pvt. Ltd. [suvochem.com]

- 6. aacil.com [aacil.com]

- 7. 4.10 2,4-D and its salts and esters (E) [fao.org]

- 8. 2,4-Dichlorophenoxyacetic acid CAS#: 94-75-7 [m.chemicalbook.com]

- 9. 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,4-D Isopropyl Ester | C11H12Cl2O3 | CID 7173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. filab.fr [filab.fr]

- 15. OECD 105 - Phytosafe [phytosafe.com]

- 16. oecd.org [oecd.org]

- 17. epa.gov [epa.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. epa.gov [epa.gov]

- 20. fznh.ukim.edu.mk [fznh.ukim.edu.mk]

- 21. mhlw.go.jp [mhlw.go.jp]

The Dawn of a New Era in Weed Management: A Technical Guide to the Discovery and History of 2,4-D-Methyl Herbicide

Abstract

This in-depth technical guide chronicles the pivotal discovery and rich history of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its methyl ester derivative, a cornerstone of modern selective herbicide technology. We will explore the scientific journey from the fundamental understanding of plant auxins to the synthesis of a molecule that would revolutionize agriculture. This guide will detail the chemical development, mode of action, and the historical context of 2,4-D's emergence, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this landmark herbicide.

The Genesis of a Discovery: From Plant Hormones to a Potent Herbicide

The story of 2,4-D begins not with a quest for a weed killer, but with the fundamental study of plant growth. In the 1920s, Dutch biologist Frits Warmolt Went first described the existence of "auxins," plant hormones that play a crucial role in coordinating growth and behavioral processes.[1][2] The term "auxin" itself is derived from the Greek word "auxein," meaning "to increase."[2] Later, indole-3-acetic acid (IAA) was identified as a key natural auxin.[1][3]

During World War II, the strategic need to increase food production spurred intensive research into plant growth regulators in both the United Kingdom and the United States.[4][5][6] Scientists, working under wartime secrecy, explored the potential of synthetic compounds to manipulate plant growth.[4] William G. Templeman and his associates at Imperial Chemical Industries (ICI) in the UK discovered that high concentrations of IAA could halt plant growth and even kill broadleaf plants within a cereal field.[4] This led to the search for more stable and potent synthetic analogs of IAA.[4]

Simultaneously, in the United States, a similar line of inquiry was being pursued. In 1941, Robert Pokorny, an industrial chemist, published the synthesis of 2,4-Dichlorophenoxyacetic acid.[4][7] This discovery was a product of a systematic search for selective herbicides, building upon the knowledge of earlier chemicals like nitrophenols and chlorophenols, and the plant hormone indoleacetic acid.[8] The unique chemical structure of 2,4-D combined features of these, making it a highly effective and selective weed killer.[8] The herbicidal properties of 2,4-D were first officially documented in a 1944 publication.[4]

Chemical Synthesis and the Advent of the Methyl Ester

The synthesis of 2,4-D is primarily achieved through the condensation of 2,4-dichlorophenol with chloroacetic acid in a strongly alkaline medium.[9] An alternative method involves the chlorination of phenoxyacetic acid.[4][9]

Caption: Simplified Mode of Action of 2,4-D.

One of the remarkable features of 2,4-D is its selectivity. It is highly effective against broadleaf weeds (dicots) while generally leaving grasses (monocots) unharmed. [4][5][10][11]This selectivity is a key reason for its widespread success in agriculture, particularly in cereal crops like wheat, corn, and rice. [4][5]

A Revolutionary Impact on Agriculture and Beyond

Commercially released in 1945, 2,4-D revolutionized weed control. [4][6]At a time of labor shortages and a pressing need for increased food production following World War II, it was hailed as a technology that "replaced the hoe." [4]The introduction of 2,4-D marked a significant advancement in agricultural practices, offering a more efficient and cost-effective method for weed management compared to the laborious and expensive tilling methods previously employed. [8] The impact was immediate and profound. Farmers using 2,4-D reported significant increases in crop yields. [12]For the first time, they had a chemical tool that could selectively eliminate broadleaf weeds from their fields, leading to a burgeoning of agricultural crops and substantial economic benefits. [8][12] The use of 2,4-D expanded rapidly. By 1947, sales had increased by over 500% from the previous year. [12]Today, over 1,500 herbicide products contain 2,4-D as an active ingredient, and it remains one of the most widely used herbicides globally. [4][5][13] It is important to note the historical context of 2,4-D's development, which was intertwined with military research. [4][6]While developed during World War II with the initial thought of being a chemical agent to destroy enemy crops, it was found to be ineffective for that purpose on key crops like potatoes and rice. [4][6]2,4-D was also an ingredient in Agent Orange, an herbicide used during the Vietnam War. [4]However, the adverse health effects associated with Agent Orange were linked to a contaminant, 2,3,7,8-tetrachlorodibenzodioxin (TCDD), present in the production of another component, 2,4,5-T, and not 2,4-D itself. [4]

Environmental Fate and Formulations

The environmental persistence of 2,4-D and its derivatives is a critical consideration. Generally, 2,4-D amine salts and esters are not persistent under most environmental conditions. [14]The ester and amine forms are expected to degrade rapidly to the acid form. [14]The half-life of 2,4-D in soil is relatively short, typically around 10 days, though this can be longer in cold, dry conditions. [14][15]Degradation is primarily due to microbial activity. [16] The formulation of 2,4-D significantly influences its properties. Amine salts are highly soluble in water, while ester formulations are soluble in petroleum oils and are typically formulated as emulsifiable concentrates. [17]The volatility of 2,4-D esters is a key characteristic, with esters made from short-chain alcohols being more volatile than those with longer chains. [9][17]This has led to the development of low-volatile ester formulations to minimize off-target movement. [17]

Conclusion: A Legacy of Innovation and Continued Relevance

The discovery and development of 2,4-D and its methyl ester represent a landmark achievement in agricultural science. From its origins in fundamental plant hormone research to its widespread application as a selective herbicide, 2,4-D has had an undeniable and lasting impact on global food production. Its story is a testament to the power of scientific inquiry and innovation in addressing critical societal needs. As we continue to face the challenges of feeding a growing global population, the legacy of 2,4-D serves as a powerful reminder of the importance of developing effective and sustainable tools for weed management.

References

- The Role of 2,4-D as a Synthetic Auxin in Plant Tissue Culture: An In-depth Technical Guide - Benchchem. (n.d.).

- 2,4-Dichlorophenoxyacetic acid - Wikipedia. (n.d.).

- 2,4-Dichlorophenoxyacetic acid. (n.d.).

- First Modern Herbicide Is Introduced | Research Starters - EBSCO. (n.d.).

- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2013). Journal of Integrative Plant Biology.

- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2013). Journal of Integrative Plant Biology.

- 2,4-D Herbicide Use - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA. (n.d.).

- The Regulatory History of 2,4-D in the United States - 24d.info. (n.d.).

- 2,4-Dichlorophenoxyacetic acid - American Chemical Society. (n.d.).

- Herbicides, 2,4-D + - Wessels Living History Farm. (n.d.).

- Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. (2002). Green Chemistry.

- 2,4-D Past, Present, and Future: A Review | Request PDF - ResearchGate. (n.d.).

- 2,4-D Technical Fact Sheet - National Pesticide Information Center. (n.d.).

- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents. (n.d.).

- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (2019).

- Synthetic Auxin Resistant Weeds. (n.d.).

- 2,4-Dichlorophenoxyacetic Acid - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).

- Auxin - Wikipedia. (n.d.).

- Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). (1989).

- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019). Organic & Medicinal Chem IJ.

- Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf - BioOne Complete. (n.d.).

- Synthetic auxin herbicides_ finding the lock and key to weed resistance - CORE. (2020).

- History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. (n.d.).

- Herbicide - Wikipédia. (n.d.).

- Herbicide 2,4-D. (1974). Environmental Protection Agency.

- (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid - ResearchGate. (2023).

- Properties and Characteristics of Amine and Ester Formulations of 2,4-D - 24d.info. (n.d.).

- Small scale synthesis of 2,4-dichlorophenoxyacetic acid. - ACS Publications. (1947). Journal of Chemical Education.

- Franz von Suppé - Wikipedia. (n.d.).

Sources

- 1. Auxin - Wikipedia [en.wikipedia.org]

- 2. History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 3. bioone.org [bioone.org]

- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. deq.mt.gov [deq.mt.gov]

- 6. 2,4-D Herbicide Use - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]

- 7. acs.org [acs.org]

- 8. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]

- 9. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 10. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. xtbg.ac.cn [xtbg.ac.cn]

- 12. livinghistoryfarm.org [livinghistoryfarm.org]

- 13. 24d.info [24d.info]

- 14. npic.orst.edu [npic.orst.edu]

- 15. juniperpublishers.com [juniperpublishers.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. 24d.info [24d.info]

The Toxicological Profile of 2,4-D-Methyl: A Technical Guide for Research Applications

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives have been cornerstone herbicides in agriculture and land management for decades. Among these, the methyl ester of 2,4-D (2,4-D-Methyl) is a widely used formulation due to its efficacy and cost-effectiveness. For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological profile of this compound is paramount for its safe handling, the development of novel formulations, and the assessment of its environmental and human health impacts. This in-depth technical guide provides a comprehensive overview of the core toxicological aspects of this compound, grounded in authoritative scientific literature and regulatory assessments.

Physicochemical Properties and Formulations

2,4-D is a synthetic auxin, a class of plant growth regulators.[1][2] In its acid form, 2,4-D has low water solubility. To enhance its utility in various applications, it is often converted into more soluble salt forms or more lipophilic ester forms.[3] The methyl ester of 2,4-D is one such formulation, created by reacting the carboxylic acid group of 2,4-D with methanol. This esterification increases its lipid solubility, which can facilitate its absorption through the waxy cuticle of plant leaves.[4]

Mechanism of Action

The primary mode of action of 2,4-D and its derivatives is the mimicry of the natural plant hormone auxin (indole-3-acetic acid or IAA).[1][2] In susceptible broadleaf plants, 2,4-D binds to auxin receptors, leading to uncontrolled and disorganized cell growth and division. This hormonal imbalance disrupts the plant's normal physiological processes, including water and nutrient transport, ultimately resulting in plant death.[2] The selective action of 2,4-D, which primarily affects broadleaf weeds while leaving grasses relatively unharmed, is a key attribute for its widespread use in agriculture.[5]

In non-target organisms, the precise mechanism of toxicity is not fully elucidated but is thought to involve the disruption of cellular membrane integrity and the inhibition of enzymatic complexes involved in vital processes like electron transfer and oxidative phosphorylation.[6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A critical aspect of understanding the toxicology of this compound is its behavior within a biological system. The prevailing scientific consensus is that ester forms of 2,4-D are rapidly hydrolyzed to the parent 2,4-D acid in vivo and in the environment.[1][4] This rapid conversion means that the systemic toxicity of 2,4-D esters is largely attributable to the 2,4-D acid.

-

Absorption: Oral exposure is the most significant route of absorption for 2,4-D in humans.[3] Dermal and inhalation absorption are comparatively lower.[3] Studies on the percutaneous absorption of 2,4-D have shown that it is not well absorbed through the skin.[7] However, factors such as the presence of sunscreen or insect repellents can increase dermal absorption.[2] Ester formulations, due to their higher lipophilicity, may penetrate the skin more readily than salt forms, but are then subject to hydrolysis to the acid form within the skin.[8]

-

Distribution: Once absorbed, 2,4-D is distributed throughout the body via the bloodstream. It does not tend to accumulate in any specific tissues.[2]

-

Metabolism: In mammals, 2,4-D undergoes minimal metabolism and is primarily excreted unchanged.[2] The primary metabolic transformation for this compound is the hydrolysis of the ester bond to yield 2,4-D acid and methanol.

-

Excretion: The vast majority of absorbed 2,4-D is excreted in the urine.[2] More than 75% of the absorbed dose is typically eliminated from the body within the first four days following exposure.[2]

Toxicological Endpoints

The toxicological profile of 2,4-D and its derivatives has been extensively studied, with a large body of evidence reviewed by regulatory agencies worldwide, including the U.S. Environmental Protection Agency (EPA).

Acute Toxicity

2,4-D generally exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes of exposure.[3] The acid and salt forms can be severe eye irritants, while the ester forms are not considered to be eye irritants.[3] The ester and salt forms are considered slight skin irritants.[3]

| Endpoint | Species | Value | Reference |

| Oral LD50 | Rat | 639 - 1646 mg/kg (depending on form) | [9] |

| Oral LD50 | Mouse | 138 mg/kg | [9] |

| Dermal LD50 | Rabbit | >1829 - 2000 mg/kg | [3] |

| Inhalation LC50 | Rat | >0.78 - 5.4 mg/L | [3] |

Chronic Toxicity and Carcinogenicity

Long-term exposure studies in animals have identified the kidneys as a primary target organ for 2,4-D toxicity.[10] Chronic toxicity studies in rats and mice determined a No-Observed-Adverse-Effect-Level (NOAEL) of 5 mg/kg/day.[11]

Numerous scientific and regulatory bodies, including the US EPA and the European Food Safety Authority, have concluded that 2,4-D is unlikely to pose a carcinogenic risk to humans.[12] While the International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B), this classification was based on limited evidence in humans and mechanistic data.[13] The weight of evidence from extensive animal studies has not shown a carcinogenic effect.[12]

Genotoxicity

The genotoxic potential of 2,4-D has been evaluated in a wide range of in vitro and in vivo assays. The consensus from regulatory agencies is that 2,4-D is not genotoxic.[12] However, some in vitro studies have suggested a potential for DNA damage at high concentrations.[6]

Reproductive and Developmental Toxicity

Studies in laboratory animals have not shown 2,4-D to cause birth defects at lower tested doses.[1] Developmental toxicity was generally observed only at dose levels that also caused toxicity to the mother.[12] The US EPA has concluded that it is not "biologically plausible" that 2,4-D and its related compounds are associated with adverse effects on development or reproduction in humans.[1]

Environmental Fate and Ecotoxicology

The environmental behavior of this compound is largely governed by its rapid hydrolysis to the 2,4-D acid.[1]

-

Soil: In soil, 2,4-D esters and salts are quickly converted to the parent acid.[1] 2,4-D is not persistent in most soil environments, with a typical half-life of around 10 days, primarily due to microbial degradation.[1][3]

-

Water: In aquatic environments, 2,4-D esters also hydrolyze to the acid form.[1] The persistence of 2,4-D in water is variable, with a half-life of less than 10 days being common.[1]

-

Ecotoxicity: The toxicity of 2,4-D to non-target organisms varies depending on the formulation. Ester forms are generally more toxic to fish and aquatic invertebrates than the acid or salt forms, likely due to their greater ability to be absorbed across gills.[1][5] 2,4-D is considered to have moderate toxicity to birds and mammals and is practically non-toxic to honeybees.[5]

| Organism Group | Formulation | Toxicity Level | Reference |

| Fish | Ester | High | [5] |

| Fish | Acid/Salt | Slight | [5] |

| Aquatic Invertebrates | Ester | High | [1] |

| Aquatic Invertebrates | Acid/Salt | Slight | [5] |

| Birds | All | Moderate | [5] |

| Mammals | All | Moderate | [5] |

| Honeybees | All | Practically Non-toxic | [5] |

Experimental Protocols for Toxicological Assessment

Standardized testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are essential for the reliable assessment of chemical toxicity.

Acute Oral Toxicity - OECD Test Guideline 401

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats) are used.[14]

-

Dosing: The test substance is administered in graduated doses to several groups of animals, with one dose per group. Administration is typically by gavage.[14]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[14]

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[14]

-

Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to detect gene mutations induced by chemical substances.

Methodology:

-

Tester Strains: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli are used.[15]

-

Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (e.g., S9 mix from rat liver).[15]

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.[15]

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[15]

In Vitro Mammalian Cell Gene Mutation Test - OECD Test Guideline 476

This assay detects gene mutations in cultured mammalian cells.

Methodology:

-

Cell Lines: Established mammalian cell lines, such as mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells, are used.[2]

-

Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation.[2]

-

Phenotypic Expression: After exposure, the cells are cultured for a period to allow for the expression of any induced mutations.

-

Mutant Selection: The cells are then cultured in a selective medium that allows for the growth of mutant cells but not normal cells.[2]

-

Data Analysis: The frequency of mutant colonies is calculated. A significant, dose-related increase in mutant frequency indicates a mutagenic potential.[2]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474

This test detects damage to chromosomes or the mitotic apparatus in the bone marrow cells of rodents.

Methodology:

-

Animal Dosing: The test substance is administered to rodents (usually mice or rats), typically via oral gavage or intraperitoneal injection.[8]

-

Sample Collection: At appropriate time intervals after dosing, bone marrow is collected from the animals.[8]

-

Slide Preparation: The bone marrow cells are used to prepare microscope slides, which are then stained.[8]

-

Microscopic Analysis: The slides are analyzed for the presence of micronuclei in developing red blood cells (polychromatic erythrocytes). Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[8]

-

Data Analysis: A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance is genotoxic.[8]

Conclusion

The toxicological profile of this compound is well-characterized, with a large volume of research supporting its regulatory status. For research applications, it is crucial to recognize that the methyl ester is rapidly converted to the parent 2,4-D acid, which is the primary driver of systemic toxicity. While generally having low to moderate acute toxicity, the potential for eye and skin irritation should be managed through appropriate personal protective equipment. The weight of scientific evidence indicates that 2,4-D is not carcinogenic or genotoxic and does not pose a significant risk for reproductive or developmental effects at environmentally relevant exposure levels. A thorough understanding of its pharmacokinetics, toxicological endpoints, and environmental behavior, as outlined in this guide, is essential for its responsible use in research and development.

References

- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019). Juniper Publishers.

- 2,4-D Technical Fact Sheet.

- OECD Test Guideline 401 - Acute Oral Toxicity. (1987).

- Regulatory Progress, Toxicology, and Public Concerns with 2,4-D: Where do we Stand after Two Decades? (2006). Crop Protection 26.

- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019). Juniper Publishers.

- Bacterial Reverse Mutation Test (Ames Test, OECD 471).

- OECD 476: In Vitro Mammalian Cell Gene Mut

- 2,4-D Technical Fact Sheet.

- OECD 474: In vivo Mammalian Micronucleus Test. (2016). Nucro-Technics.

- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB-GEN.

- Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD.

- Dermal Absorption of 2,4-D: A Review of Species Differences. (2005).

- Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants.

- Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. (2015).

- Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. (2017).

- Carcinogenicity of lindane, DDT, and 2,4-dichlorophenoxyacetic acid. (2015). The Lancet Oncology.

- Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. (2011). Plant Signaling & Behavior.

- Properties and Characteristics of Amine and Ester Formul

- 2,4-D Toxicity: Cause, Effect and Control. (2011). Global Science Books.

- Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. (2023).

- Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. (2020).

- 2,4-D. (2022). US EPA.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. 2,4-D Fact Sheet [npic.orst.edu]

- 3. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 4. 24d.info [24d.info]

- 5. epa.gov [epa.gov]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. Dermal absorption of 2,4-D: a review of species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4.10 2,4-D and its salts and esters (E) [fao.org]

- 10. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. apvma.gov.au [apvma.gov.au]

Introduction: Understanding the Molecule and its Environmental Significance

An In-Depth Technical Guide to the Environmental Fate and Degradation of 2,4-D-Methyl Ester

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide widely used since the 1940s for the control of broadleaf weeds.[1][2] To enhance its uptake through the waxy cuticle of plant leaves, it is often formulated as an ester, such as the methyl ester (this compound).[3][4] While the ester form is the active ingredient applied, its environmental journey is characterized by a rapid transformation to the parent 2,4-D acid, which is the primary entity of toxicological and environmental concern.[1][5][6] This guide provides a detailed examination of the physicochemical transformations and biological degradation pathways that determine the ultimate fate of this compound in the environment.

The fundamental principle governing the environmental fate of 2,4-D esters is their inherent instability in soil and water. They are designed for herbicidal efficacy and are not persistent under most environmental conditions.[1][5] The primary and most critical transformation is the hydrolysis of the ester linkage, a process that dictates the subsequent pathways of degradation and transport.

Physicochemical Properties

A molecule's behavior in the environment is dictated by its physical and chemical properties. The table below summarizes key properties for both the 2,4-D methyl ester and its primary degradation product, 2,4-D acid.

| Property | 2,4-D Methyl Ester | 2,4-D Acid | Significance for Environmental Fate |

| Molecular Formula | C₉H₈Cl₂O₃ | C₈H₆Cl₂O₃ | Governs molecular weight and reactivity. |

| Volatility | Higher than acid/salts[7][8] | Low[6] | Higher volatility of the ester form increases the risk of vapor drift during and after application, potentially causing off-target damage.[9] |

| Water Solubility | Low | 900 mg/L at 25°C[10] | The low solubility of the ester is overcome by formulation. The high solubility of the acid form increases its potential for mobility and leaching in soil.[6] |

| pKa | N/A | 2.64[10] | As a weak acid, 2,4-D exists primarily in its anionic form in most environmental soils and waters (pH > 6), which decreases sorption and increases mobility.[6] |

| Log Kₒc | N/A (transient) | ~60-117[10][11] | The low to moderate soil organic carbon-water partitioning coefficient indicates a low binding affinity in mineral soils, making 2,4-D acid intermediately to highly mobile.[5][12] |

Environmental Entry and Transport Mechanisms

The journey of this compound begins with its application. Its subsequent movement is governed by several key processes before significant degradation occurs.

Volatilization

Ester formulations of 2,4-D, including the methyl ester, are recognized as being volatile.[7] This property means the compound can transition from a liquid or solid state on soil or plant surfaces into a gaseous vapor. This process is highly dependent on temperature, with warmer and drier conditions increasing the rate of volatilization.[8][9] This vapor can then move off-target and damage sensitive broadleaf plants, a phenomenon known as vapor drift.

Sorption and Leaching

Once in the soil, the fate of 2,4-D is largely controlled by sorption—the process of adhering to soil particles. After the rapid hydrolysis of the methyl ester to 2,4-D acid, the following factors govern its sorption:

-

Soil Organic Matter: 2,4-D acid primarily binds to soil organic matter.[13][14][15] Higher organic content leads to increased sorption, which can reduce the amount of 2,4-D available for microbial degradation and leaching.[6][16]

-

Soil pH: As a weak acid, 2,4-D is predominantly in its anionic (negatively charged) form at typical soil pH levels (>6).[6] Clay and organic matter surfaces in soil are also typically negatively charged, leading to electrostatic repulsion. This results in weak sorption and high mobility, increasing the potential for leaching into groundwater if not degraded rapidly.[5][12]

-

Clay and Iron Oxides: While organic matter is the primary sorbent, clay minerals and iron oxides also contribute to the sorption of 2,4-D.[13][14]

The overall low sorption affinity means that 2,4-D acid is considered a mobile herbicide, with the potential to leach into groundwater.[5][12] However, its rapid degradation often mitigates significant downward movement under normal field conditions.[17]

Degradation Pathways: From Ester to Inert Metabolites

The degradation of this compound is a multi-stage process dominated by biological activity.

Stage 1: Abiotic Hydrolysis of the Ester

The first and most critical step is the cleavage of the ester bond, yielding 2,4-D acid and methanol. This hydrolysis is rapid in soil and water.[4][5]

This compound Ester + H₂O → 2,4-D Acid + Methanol

This reaction is primarily chemical (abiotic) but can also be facilitated by microbial esterase enzymes.[4][18] The rate is pH-dependent, occurring more rapidly under alkaline conditions.[6][17] For instance, the half-life of the 2-ethylhexyl ester was found to be 48 days at pH 7 but only 2.2 days at pH 9.[17] Due to this rapid conversion, the environmental persistence of the ester form itself is very short, and the subsequent focus shifts entirely to the fate of the 2,4-D acid.[1][6]

Stage 2: Degradation of 2,4-D Acid

Once formed, 2,4-D acid is degraded by both abiotic and biotic processes, with microbial degradation being the dominant and most efficient pathway.[12]

Abiotic Degradation: Photolysis Photolysis, or degradation by sunlight, can occur but is generally considered a minor pathway compared to microbial action, especially in soil.[6][11] In sunlit surface waters, it can be more significant.[11] The process involves the breakdown of the 2,4-D molecule into products like 2,4-dichlorophenol, 1,2,4-benzenetriol, and eventually polymeric humic acids and carbon dioxide.[6][19]

Biotic Degradation: The Microbial Engine The primary mechanism for the removal of 2,4-D from the environment is microbial biodegradation.[5][12][20] A diverse range of soil and water microorganisms, including bacteria like Cupriavidus, Pseudomonas, and Sphingomonas, can utilize 2,4-D as a sole source of carbon and energy.[2][21]

The most well-characterized degradation pathway is encoded by the tfd (two, four-D) genes, first discovered in the bacterium Cupriavidus necator JMP134.[4][21] This pathway systematically breaks down the 2,4-D molecule into intermediates that can enter the central tricarboxylic acid (TCA) cycle.

The key enzymatic steps are as follows:

-

TfdA: An α-ketoglutarate-dependent dioxygenase cleaves the acetic acid side chain from the aromatic ring to form 2,4-dichlorophenol (2,4-DCP) .[21] This is often the rate-limiting step.

-

TfdB: A hydroxylase adds a hydroxyl group to the ring, converting 2,4-DCP to 3,5-dichlorocatechol .[22]

-